Bienvenue dans la boutique en ligne BenchChem!

5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine

Medicinal Chemistry Drug Design ADME Properties

5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine (CAS 175137-33-4) is a fluorinated pyrimidine derivative with a hydrazinyl group at the C2 position, a trifluoromethyl substituent at C4, and a 4-chlorobenzyl ester at the C5 carboxylate. It has a molecular formula of C13H10ClF3N4O2, a molecular weight of 346.69 g/mol, and a melting point of 111–113 °C.

Molecular Formula C13H10ClF3N4O2
Molecular Weight 346.69 g/mol
CAS No. 175137-33-4
Cat. No. B071834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine
CAS175137-33-4
Molecular FormulaC13H10ClF3N4O2
Molecular Weight346.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)C2=CN=C(N=C2C(F)(F)F)NN)Cl
InChIInChI=1S/C13H10ClF3N4O2/c14-8-3-1-7(2-4-8)6-23-11(22)9-5-19-12(21-18)20-10(9)13(15,16)17/h1-5H,6,18H2,(H,19,20,21)
InChIKeyGAZJHYLRVKLLFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine (CAS 175137-33-4): Core Properties and Research Utility


5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine (CAS 175137-33-4) is a fluorinated pyrimidine derivative with a hydrazinyl group at the C2 position, a trifluoromethyl substituent at C4, and a 4-chlorobenzyl ester at the C5 carboxylate . It has a molecular formula of C13H10ClF3N4O2, a molecular weight of 346.69 g/mol, and a melting point of 111–113 °C . The compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents .

Why Generic Substitution is Not Advisable for 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine in Research Sourcing


The 4-chlorobenzyl ester moiety of this compound imparts distinct physicochemical properties that are not replicated by closely related methyl, ethyl, or benzyl ester analogs . These differences—quantified in lipophilicity (LogP), melting point, and topological polar surface area (TPSA)—can critically influence solubility, membrane permeability, and reactivity in downstream synthetic transformations [1]. Consequently, procurement of a generic '2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate' without specifying the precise ester is likely to yield a compound with divergent handling characteristics, potentially compromising reaction yields, purification protocols, and the biological activity of final products [1]. The following quantitative evidence clarifies these non-interchangeable attributes.

Quantitative Evidence Guide: Differentiating 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine from Ester Analogs


Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability Potential vs. Methyl and Ethyl Esters

The target compound exhibits a LogP of approximately 2.7, as determined by XLogP3-AA, compared to 1.34 for the methyl ester analog and 1.73 for the ethyl ester analog . The roughly 1-log unit increase in lipophilicity for the 4-chlorobenzyl ester indicates a significantly greater potential to partition into lipid bilayers, which can impact membrane permeability in cell-based assays and in vivo models .

Medicinal Chemistry Drug Design ADME Properties

Melting Point Differentiation: Crystallinity and Handling Properties vs. Methyl, Ethyl, and Benzyl Esters

The target compound has a reported melting point of 111–113 °C . The methyl ester analog melts at 132 °C, the benzyl ester analog melts at 99–101 °C, and a precise melting point for the ethyl ester analog is not widely reported but is likely intermediate . These differences reflect variations in crystal packing influenced by the ester substituent, which can affect solubility, hygroscopicity, and ease of handling during weighing and formulation .

Process Chemistry Solid-State Characterization Formulation

Topological Polar Surface Area (TPSA) Conservation: Maintaining Consistent Hydrogen Bonding Capacity Across Ester Analogs

The target compound has a computed TPSA of 90.1 Ų . The methyl, ethyl, and benzyl ester analogs uniformly report a TPSA of 90.13 Ų . This near-identical TPSA indicates that the ester substituent does not substantially alter the overall hydrogen-bonding capacity of the molecule, meaning that differences in biological target engagement among analogs are likely driven by lipophilicity and steric effects rather than changes in polar interactions .

Computational Chemistry Drug-Likeness Molecular Descriptors

Core Scaffold Bioactivity: NF-κB/AP-1 Transcription Factor Inhibition by 2-Hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate Derivatives

A closely related analog, ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate, was elaborated into a citraconic anhydride adduct that demonstrated an IC50 of 0.7 μM against activation of the transcription factors NF-κB and AP-1 [1]. This establishes the 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate scaffold as a validated starting point for the development of anti-inflammatory agents. While no direct IC50 data for the 4-chlorobenzyl ester variant has been published, the conserved TPSA and increased lipophilicity (LogP 2.7 vs. 1.73 for the ethyl ester) suggest that the 4-chlorobenzyl ester may offer improved cell penetration while retaining the capacity to access the same biological targets, pending empirical confirmation .

Immuno-inflammation Transcription Factor Inhibition Autoimmune Disease

Ester Hydrolytic Stability: The 4-Chlorobenzyl Ester as a Potential Prodrug or Protected Intermediate

The 4-chlorobenzyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding the free carboxylic acid derivative . This property, common to all ester analogs, is leveraged in synthetic sequences where the ester serves as a protecting group for the carboxylic acid, allowing selective functionalization at the hydrazine or pyrimidine ring before deprotection . The specific hydrolysis rate can be tuned by the electronic character of the ester, and the electron-withdrawing 4-chloro substituent is expected to moderately accelerate base-catalyzed hydrolysis compared to an unsubstituted benzyl ester, potentially offering a kinetic advantage in deprotection steps .

Prodrug Design Synthetic Chemistry Protecting Group Strategy

Optimal Research and Industrial Application Scenarios for 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine


Synthesis of NF-κB/AP-1 Transcription Factor Inhibitors for Autoimmune Disease Research

This compound serves as a key synthetic intermediate for constructing pyrimidine-based inhibitors of NF-κB and AP-1, two transcription factors central to inflammatory signaling. The ethyl ester analog of this scaffold has yielded compounds with IC50 values of 0.7 μM against NF-κB/AP-1 activation [1]. The 4-chlorobenzyl ester offers higher lipophilicity (LogP 2.7 vs. 1.73 for the ethyl ester), which may improve cell penetration of final adducts . Researchers developing novel treatments for rheumatoid arthritis, inflammatory bowel disease, or psoriasis can employ this intermediate to explore structure-activity relationships where enhanced membrane permeability is desired.

Prodrug Design Leveraging the 4-Chlorobenzyl Ester Moiety

The 4-chlorobenzyl ester can function as a bioreversible protecting group in prodrug strategies. The ester is hydrolyzable under physiological conditions (pH-dependent or esterase-mediated), potentially releasing the active carboxylic acid form in vivo. The electron-withdrawing 4-chloro substituent provides a tunable hydrolysis rate distinct from unsubstituted benzyl or simple alkyl esters, offering medicinal chemists a nuanced tool for optimizing pharmacokinetic profiles.

Building Block for Kinase Inhibitor Libraries Targeting the Hinge Region

The hydrazinyl-pyrimidine core is a privileged scaffold in kinase inhibitor design, capable of forming key hydrogen bonds with the kinase hinge region. The 4-chlorobenzyl ester provides a convenient handle for late-stage diversification: the hydrazine group can be elaborated into hydrazones, triazoles, or pyrazoles, while the ester can be hydrolyzed to the carboxylic acid for amide coupling. This dual functionality enables efficient parallel synthesis of compound libraries for screening against kinase targets implicated in cancer and inflammatory diseases.

Studies of Ester Substituent Effects on Cellular Permeability and Target Engagement

This compound can be used alongside its methyl (LogP 1.34), ethyl (LogP 1.73), and benzyl (LogP 2.91) ester analogs in systematic studies correlating ester lipophilicity with cellular uptake, intracellular target engagement, and biological potency. The conserved TPSA (90.1 Ų) across the series isolates lipophilicity as the primary variable, making this ester congener set a clean model system for probing the relationship between physicochemical properties and pharmacological activity in a pyrimidine-based chemotype.

Quote Request

Request a Quote for 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.